2-(3-Methanesulfonylcyclohexyl)ethan-1-OL
Description
2-(3-Methanesulfonylcyclohexyl)ethan-1-OL is a cyclohexane derivative featuring a methanesulfonyl group at the 3-position of the cyclohexyl ring and a hydroxyl-terminated ethyl chain. Its synthesis typically involves sulfonylation of a cyclohexanol precursor followed by functionalization of the ethyl chain.
Properties
Molecular Formula |
C9H18O3S |
|---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
2-(3-methylsulfonylcyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O3S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h8-10H,2-7H2,1H3 |
InChI Key |
ICZGVXLRICAZGC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCC(C1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL typically involves the reaction of cyclohexane derivatives with methanesulfonyl chloride and ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methanesulfonylcyclohexyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2-(3-Methanesulfonylcyclohexyl)ethan-1-OL is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The ethan-1-ol group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred from structurally analogous compounds:
a. 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ()
- Functional Groups: Contains a phenoxy-ethoxy chain and a bulky 1,1,3,3-tetramethylbutyl substituent.
- Polarity : Lower polarity compared to 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL due to the absence of a sulfonyl group.
- Applications : Likely used as a surfactant or emulsifier due to its amphiphilic structure.
Key Data :
Property Value CAS Number 9036-19-5 Concentration 100% EC Number 618-541-1
b. 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol ()
- Functional Groups : Features a bromine atom and methoxy group on the aromatic ring.
- Synthetic Efficiency : A 92% reaction yield was reported for its synthesis, indicating high efficiency under optimized conditions .
- Spectroscopic Data: NMR (Carbon Chemical Shift) Value (ppm) Methyl group (C9) Not explicitly stated
c. Hypothetical Comparison with 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL
- Polarity : The sulfonyl group in 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL likely increases its polarity compared to the ether-linked compound in and the brominated aromatic compound in .
- Synthetic Challenges : Sulfonylation steps may require harsher conditions (e.g., SO₃ or methanesulfonyl chloride) compared to etherification or bromination.
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources directly analyze 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL. The comparisons above are extrapolated from structural analogs.
- Recommendations : Experimental studies measuring solubility, reactivity, and spectroscopic data (e.g., NMR, IR) for 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL are needed for definitive comparisons.
Biological Activity
Overview of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL
2-(3-Methanesulfonylcyclohexyl)ethan-1-OL is a compound that may exhibit various biological activities, particularly in medicinal chemistry. Its structure suggests potential interactions with biological targets, which could lead to therapeutic applications. The methanesulfonyl group is known for enhancing solubility and bioavailability, making such compounds of interest in drug development.
The biological activity of 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing pathways related to pain, inflammation, or metabolic processes.
Potential Therapeutic Applications
- Anti-inflammatory Agents : Compounds that modulate inflammatory pathways can be beneficial for treating diseases like arthritis or other inflammatory disorders.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal infections, suggesting potential for this compound in antimicrobial applications.
- Neurological Effects : Given its structural characteristics, it may also have implications in neuropharmacology, potentially affecting neurotransmitter systems.
Case Studies and Experimental Data
While specific case studies on 2-(3-Methanesulfonylcyclohexyl)ethan-1-OL are not available, research on related compounds provides insight into their biological activities:
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Inhibits COX enzymes, reducing inflammation | |
| Compound B | Exhibits antibacterial properties against Gram-positive bacteria | |
| Compound C | Modulates GABA receptors, showing anxiolytic effects |
Experimental Approaches
Research typically employs various experimental approaches to evaluate the biological activity of similar compounds:
- In vitro Studies : Cell lines are used to assess cytotoxicity and enzyme inhibition.
- In vivo Studies : Animal models help evaluate the therapeutic potential and pharmacokinetics.
- Molecular Docking Studies : Computational methods predict how the compound interacts with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
